4'-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone
Overview
Description
4’-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C22H26N2O3 It is known for its unique structure, which includes a benzophenone core substituted with a carboethoxy group and a 4-methylpiperazinomethyl group
Mechanism of Action
Target of Action
The compound Ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate is structurally similar to Imatinib , a well-known anticancer drug. Imatinib is an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase . This suggests that Ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate may also target the Bcr-Abl protein tyrosine kinase, which plays a crucial role in the proliferation of cancer cells .
Mode of Action
This means it likely binds to the ATP-binding site of the Bcr-Abl protein tyrosine kinase, preventing ATP from binding and thus inhibiting the kinase’s activity .
Biochemical Pathways
The inhibition of Bcr-Abl protein tyrosine kinase can disrupt several biochemical pathways involved in cell proliferation and survival . This can lead to the suppression of cancer cell growth and induce apoptosis, or programmed cell death .
Result of Action
The result of the action of Ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate would likely be the inhibition of cancer cell proliferation and the induction of apoptosis . This is due to the potential inhibition of the Bcr-Abl protein tyrosine kinase, which is crucial for cancer cell survival and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carboethoxy Group: The carboethoxy group can be introduced via esterification, where the benzophenone core reacts with ethyl chloroformate in the presence of a base such as pyridine.
Attachment of the 4-methylpiperazinomethyl Group: The final step involves the nucleophilic substitution reaction where the benzophenone derivative reacts with 4-methylpiperazine in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of 4’-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
4’-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-carboethoxy-2’-(4-methylpiperazinomethyl) benzophenone
- 2-carboethoxy-4’-(4-methylpiperazinomethyl) benzophenone
Uniqueness
4’-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
IUPAC Name |
ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-27-22(26)18-10-8-17(9-11-18)21(25)20-7-5-4-6-19(20)16-24-14-12-23(2)13-15-24/h4-11H,3,12-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIPKLJXDCPTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643867 | |
Record name | Ethyl 4-{2-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-95-1 | |
Record name | Ethyl 4-[2-[(4-methyl-1-piperazinyl)methyl]benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-{2-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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